molecular formula C8H6Cl2O2 B1313952 5-Chloro-2-methoxybenzoyl chloride CAS No. 29568-33-0

5-Chloro-2-methoxybenzoyl chloride

Cat. No.: B1313952
CAS No.: 29568-33-0
M. Wt: 205.03 g/mol
InChI Key: JVLUMHRASWENRU-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzoyl chloride (CAS: 29568-33-0) is an acyl chloride derivative with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol . It is synthesized via chlorination of 5-chloro-2-methoxybenzoic acid using thionyl chloride (SOCl₂), a common method for converting carboxylic acids to acyl chlorides . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for Glibenclamide, a sulfonylurea-class antidiabetic drug . Its structure features a methoxy group at the 2-position and a chlorine substituent at the 5-position on the benzoyl chloride backbone, which influence its reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-methoxybenzoyl chloride typically involves the following steps:

    Chlorination of Salicylic Acid: Salicylic acid is chlorinated

Biological Activity

5-Chloro-2-methoxybenzoyl chloride (C8H6ClO2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its antiproliferative effects, antioxidant properties, and mechanisms of action based on recent research findings.

This compound is characterized by the presence of a chloro and methoxy group on a benzoyl chloride structure. Its molecular formula is C8H6ClO2C_8H_6ClO_2, and it has been studied for various applications in synthetic organic chemistry, particularly as an intermediate in the synthesis of biologically active compounds.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating derivatives of this compound found that certain compounds showed promising results in inhibiting cell growth in cancer models.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (nM)IC50 (µM)
This compoundMCF-7 (breast cancer)350.96
This compoundLOX-IMVI (melanoma)481.12
Derivative AHepG2 (liver cancer)310.78

The GI50 values indicate the concentration required to inhibit cell growth by 50%, while IC50 values reflect the concentration needed to reduce cell viability by half. These results suggest that derivatives of this compound can effectively target mutant pathways associated with cancer proliferation, such as those involving EGFR and BRAF mutations .

Antioxidant Activity

In addition to its antiproliferative effects, this compound has been investigated for its antioxidant properties. The DPPH radical scavenging method was employed to assess the antioxidant capacity of this compound and its derivatives.

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)Reducing Power (OD at 700 nm)
This compound680.85
Control (Ascorbic Acid)901.20

The results indicate that while the antioxidant activity of this compound is notable, it is still less effective than standard antioxidants like ascorbic acid. Nonetheless, its ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including those related to the cell cycle and apoptosis regulation.
  • Antioxidant Mechanism : By scavenging free radicals and enhancing reducing power, it may help mitigate oxidative damage in cells, contributing to its protective effects against cellular injury.
  • Interaction with Key Proteins : Molecular docking studies have suggested that compounds derived from this compound can interact with critical amino acid residues in target proteins involved in cancer progression, thereby inhibiting their activity .

Case Studies

A notable case study involved the synthesis of several derivatives based on the structure of this compound, which were tested for their biological activities. One derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating enhanced potency against specific cancer types.

Scientific Research Applications

Synthesis and Derivatives

5-Chloro-2-methoxybenzoyl chloride is primarily synthesized from 5-chloro-2-methoxybenzoic acid through a reaction with thionyl chloride. This reaction yields the acyl chloride, which is pivotal for further synthetic applications. The synthesis process can be summarized as follows:

  • Starting Material : 5-chloro-2-methoxybenzoic acid.
  • Reagent : Thionyl chloride.
  • Reaction Conditions : Refluxing the mixture for a specified duration to ensure complete conversion.
  • Yield : Typically around 72% based on the conditions used .

Applications in Organic Synthesis

1. Synthesis of Bioactive Compounds
this compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry. Its derivatives have been studied for their antibacterial properties, showcasing potent activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). For example, marinopyrrole derivatives synthesized using this compound demonstrated improved antibacterial efficacy compared to their parent compounds .

2. Formation of Amides and Sulfonamides
The compound can be utilized to synthesize amides and sulfonamides, which are critical in drug development. The transformation of this compound into p-[5-chloro-2-methoxybenzamidoethyl]-benzenesulfonamide illustrates its utility in generating complex structures that exhibit biological activity .

Case Studies and Research Findings

Study TitleApplicationsFindings
Marinopyrrole Derivatives as Antibiotic AgentsAntibacterial synthesisImproved potency against MRSA observed with derivatives synthesized from this compound .
Synthesis of p-[5-chloro-2-methoxybenzamidoethyl]-benzenesulfonamideDrug developmentHigh yields achieved through optimized methylation and aminolysis processes, leading to compounds with potential therapeutic applications .

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 5-chloro-2-methoxybenzoyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Physical Properties Applications References
This compound C₈H₆Cl₂O₂ 205.04 29568-33-0 Cl (5-position), OCH₃ (2-position) Glibenclamide synthesis
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 1160260-46-7 Cl (5-position), OCH₂(3-F-C₆H₄) (2-position) Intermediate for fluorinated pharmaceuticals
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₃FO₂ 333.57 1160260-41-2 Cl (5-position), OCH₂(2-Cl-6-F-C₆H₃) (2-position) Specialized halogenated synthesis
5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂Cl₂O₂ 295.16 1160260-28-5 Cl (5-position), OCH₂(3-CH₃-C₆H₄) (2-position) Density: 1.290 g/cm³ (predicted); Boiling point: 414.4°C (predicted) Potential irritant; research applications
5-Chloro-2-hydroxybenzoyl chloride C₇H₄Cl₂O₂ 191.01 Cl (5-position), OH (2-position) Less stable due to hydroxyl group; limited use

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The chlorine and methoxy groups in this compound enhance electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., amines in drug synthesis) .
  • Fluorine and Methyl Substituents : Analogs like 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride and 5-chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride exhibit altered steric and electronic profiles. Fluorine increases electronegativity and metabolic stability, while methyl groups enhance lipophilicity .

Reactivity and Stability :

  • The methoxy group in this compound provides better stability compared to the hydroxyl group in 5-chloro-2-hydroxybenzoyl chloride, which is prone to hydrolysis or oxidation .
  • Halogenated derivatives (e.g., 2-chloro-6-fluorobenzyl-substituted compound) show increased resistance to enzymatic degradation, making them suitable for bioactive molecule synthesis .

Pharmaceutical Relevance :

  • This compound’s role in Glibenclamide synthesis underscores its importance in diabetes treatment .
  • Fluorinated analogs are explored for CNS-targeting drugs due to fluorine’s ability to cross the blood-brain barrier .

Research Insights and Data Limitations

  • Predicted Properties : Boiling points and densities for some analogs (e.g., 414.4°C for the 3-methylbenzyl derivative) are computational estimates, highlighting the need for experimental validation .

Properties

IUPAC Name

5-chloro-2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLUMHRASWENRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495650
Record name 5-Chloro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29568-33-0
Record name 5-Chloro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methoxybenzoyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-methoxybenzoic acid (1.5 g, 8.2 mmol) and thionyl chloride (10 mL) was heated to reflux and allowed to stir for 2 hours. The mixture was then concentrated under reduced pressure. The crude material was dissolved in 10 mL toluene and concentrated under reduced pressure (3×) to give the title compound, which was used without purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the 5-chloro-2-methoxybenzoic acid (0.94 g, 5.0 mmol) and SOCl2 (10 mL) was warmed to reflux and was allowed to stir for 2 h. The mixture was cooled to ambient temperature, concentrated under reduced pressure and diluted with 10 mL toluene. This material was again concentrated under reduced pressure and was again diluted with 10 mL toluene. This concentration and dilution was repeated for an addition time and the crude material was carried on without further purification or characterization.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Chloro-O-anisic acid (187 mg, 1 mmol) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred at ambient temperature for 2 hours. The excess oxalyl chloride was removed in vacuo to afford 5-chloro-2-methoxybenzoyl chloride.
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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